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For Researchers, Scientists, and Drug Development Professionals

GSK2830371 is a potent and highly selective allosteric inhibitor of Wild-type p53-induced

phosphatase 1 (Wip1), a member of the PP2C family of serine/threonine phosphatases.[1][2]

Wip1 is a key negative regulator of the DNA damage response (DDR) and p53 tumor

suppressor pathways, making it an attractive target for cancer therapy.[3][4][5] This guide

provides a comprehensive comparison of the cross-reactivity profile of GSK2830371 against

other phosphatases, supported by experimental data and detailed protocols.

High Selectivity of GSK2830371
GSK2830371 exhibits remarkable selectivity for Wip1 phosphatase. In a comprehensive

screen, the compound was tested for its inhibitory activity against a panel of 21 other

phosphatases. The results demonstrated that GSK2830371 has an IC50 value greater than

30,000 nM for all other phosphatases tested, underscoring its high specificity for Wip1.[6]

Cross-Reactivity Data
Target Phosphatase Inhibitor IC50 (nM)

Wip1 (PPM1D) GSK2830371 6[1][6][7]

Representative Panel of 21

Other Phosphatases*
GSK2830371 >30,000[6]
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The specific 21 phosphatases were part of the Millipore PhosphataseProfiler service, now

offered by Eurofins Discovery. While the exact historical composition is proprietary, such panels

typically include a diverse range of protein tyrosine phosphatases (PTPs) and serine/threonine

phosphatases (PSPs) to ensure a thorough assessment of selectivity.

Wip1 Signaling Pathway
Wip1 plays a critical role in terminating the DNA damage response by dephosphorylating and

inactivating key proteins in the p53 and ATM/Chk2 signaling pathways. This negative feedback

loop allows cells to recover after DNA repair is complete. However, in cancer cells where Wip1

is overexpressed, this activity can suppress tumor suppressor functions, promoting cell survival

and proliferation.
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Caption: Wip1 phosphatase negative feedback loop in the DNA damage response pathway.

Experimental Protocols
The cross-reactivity profile of GSK2830371 was determined using a biochemical phosphatase

inhibition assay. Below is a detailed methodology representative of the type of assay used to

generate the selectivity data.
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In Vitro Phosphatase Inhibition Assay (Fluorescence-
Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific

phosphatase on a synthetic substrate.

Materials:

Purified recombinant phosphatases (Wip1 and other phosphatases for cross-reactivity

testing)

GSK2830371 (or other test compounds) dissolved in DMSO

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35)

Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -

DiFMUP, or Fluorescein Diphosphate - FDP)

Stop Solution (e.g., a solution of a general phosphatase inhibitor like sodium orthovanadate)

384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation:

Prepare a serial dilution of GSK2830371 in DMSO. A typical starting concentration is 10

mM.

Further dilute the compound in the assay buffer to the desired final concentrations. Ensure

the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

Assay Reaction:

Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the

wells of the 384-well plate.
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Add the purified phosphatase enzyme (e.g., 10 µL of a pre-diluted stock) to each well and

incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for

compound binding.

Initiate the phosphatase reaction by adding the fluorescent substrate (e.g., 5 µL of a stock

solution to reach a final concentration close to its Km value).

Incubation and Measurement:

Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time

(e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

Stop the reaction by adding a Stop Solution.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths (e.g., for DiFMUP, Ex/Em = 358/450 nm).

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control (0% inhibition) and a control with no enzyme activity (100% inhibition).

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

Start
Prepare serial dilutions

of GSK2830371 in DMSO
and Assay Buffer

Add diluted compound
or DMSO to 384-well plate

Add purified phosphatase
enzyme and pre-incubate

Add fluorescent
substrate (e.g., FDP)

Incubate at 30-37°C
for 30-60 minutes Add Stop Solution Read fluorescence on

a plate reader
Calculate % inhibition
and determine IC50 End

Click to download full resolution via product page

Caption: Workflow for the in vitro phosphatase inhibition assay.
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The available data strongly supports that GSK2830371 is a highly selective inhibitor of Wip1

phosphatase. Its minimal activity against a broad panel of other phosphatases highlights its

specificity, which is a critical attribute for a therapeutic agent, as it reduces the potential for off-

target effects. The detailed experimental protocol provided serves as a guide for researchers

aiming to replicate or build upon these findings in their own studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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